molecular formula C12H9Cl2N3O B2832792 cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone CAS No. 866135-74-2

cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone

Cat. No. B2832792
CAS RN: 866135-74-2
M. Wt: 282.12
InChI Key: FFJCMFYCKSGRKX-UHFFFAOYSA-N
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Description

Cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone is a chemical compound with the molecular formula C12H9Cl2N3O . It has a molecular weight of 282.125 Da . The compound is related to the class of organic compounds known as phenylimidazoles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8Cl2O/c11-8-4-3-7 (5-9 (8)12)10 (13)6-1-2-6/h3-6H,1-2H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .

Scientific Research Applications

Anticancer and Antituberculosis Activity

The compound and its derivatives have been explored for their potential in treating diseases such as cancer and tuberculosis. A study focused on the synthesis of cyclopropyl[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanone derivatives revealed significant anticancer and antituberculosis activities. Specifically, some synthesized derivatives demonstrated invitro anticancer activity against the human breast cancer cell line MDA-MB-435, and others exhibited significant antituberculosis effects, highlighting the compound's therapeutic potential in addressing these health challenges (Mallikarjuna, Padmashali, & Sandeep, 2014).

Chemical Synthesis and Reactions

The compound's chemical reactivity and synthesis pathways offer valuable insights into developing novel therapeutic agents. Research on cyclopropenone oximes, related to the chemical structure of interest, outlines the preparation and reaction processes with isocyanates, forming products with potential biological applications. Such studies contribute to the broader understanding of cyclopropyl derivatives in chemical synthesis (Yoshida et al., 1988).

Donor-Acceptor Cyclopropane Applications

Explorations into donor-acceptor cyclopropanes substituted with triazene groups, closely related to the compound of interest, demonstrate their use in catalyst-free ring-opening reactions and Lewis acid catalyzed annulations. These chemical properties are crucial for designing synthetic pathways for pharmaceuticals and other organic compounds (Suleymanov et al., 2020).

Anti-Mycobacterial Agents

Further research into phenyl cyclopropyl methanones, including derivatives of the compound , has shown promising anti-tubercular activities. An efficient synthesis of these compounds and their reduction to alcohols or methylenes showcased their potential against M. tuberculosis H37Rv in vitro, suggesting their role in developing new anti-mycobacterial therapies (Dwivedi et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

cyclopropyl-[1-(3,4-dichlorophenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O/c13-9-4-3-8(5-10(9)14)17-6-11(15-16-17)12(18)7-1-2-7/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJCMFYCKSGRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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